4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid
Description
4-[(2-Propan-2-ylphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a phenoxymethyl substituent at the para position of the aromatic ring. The phenoxy group itself is substituted with an isopropyl group at the ortho position (2-position).
Properties
IUPAC Name |
4-[(2-propan-2-ylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)15-5-3-4-6-16(15)20-11-13-7-9-14(10-8-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWJCNGUDPTZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid typically involves the reaction of 4-hydroxybenzoic acid with 2-propan-2-ylphenol in the presence of a suitable base and a coupling agent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors equipped with efficient cooling and heating systems. The product is then purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various cellular responses, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 4-[(2-propan-2-ylphenoxy)methyl]benzoic acid with structurally related benzoic acid derivatives, highlighting key differences in substituents, molecular weights, and inferred properties:
Key Observations:
Linker Presence: The target compound contains a CH2 linker between the phenoxy and benzoic acid groups, distinguishing it from analogs like 4-[2-(propan-2-yl)phenoxy]benzoic acid . This linker may enhance conformational flexibility or alter solubility.
Substituent Position: The ortho-isopropyl group on the phenoxy ring contrasts with para-substituted analogs (e.g., 4-[(4-ethylphenoxy)methyl]benzoic acid ). Ortho substitution can sterically hinder interactions with biological targets compared to para-substituted derivatives.
Molecular Weight: The target compound’s higher molecular weight (270.33 vs.
Biological Activity
4-[(2-propan-2-ylphenoxy)methyl]benzoic acid is an organic compound that has garnered interest for its potential biological activities. This compound, characterized by its unique structure, is being studied for various applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.32 g/mol. The compound features a benzoic acid moiety attached to a propan-2-ylphenoxy group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈O₃ |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The presence of the phenoxy group enhances the compound's ability to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its efficacy in biological systems.
Pharmacological Studies
- Anti-inflammatory Activity : Recent studies indicate that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
- Antioxidant Properties : Research has demonstrated that this compound possesses antioxidant activity, which may be beneficial in preventing oxidative stress-related damage in cells.
- Antimicrobial Activity : Preliminary tests have indicated that this compound may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Case Studies
- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Results showed a significant reduction in edema and inflammatory markers compared to the control group.
- Antioxidant Activity Assessment : In vitro assays measuring the compound's ability to scavenge free radicals revealed that it effectively reduced oxidative stress markers in cultured human cells, supporting its potential use as a dietary supplement or therapeutic agent.
- Antimicrobial Efficacy Evaluation : A series of experiments conducted against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
